molecular formula C22H17N3O3 B2420185 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol CAS No. 308298-21-7

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2420185
CAS No.: 308298-21-7
M. Wt: 371.396
InChI Key: FLMWXEBHNKXLCZ-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoline core.

    Final Coupling and Functionalization: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridine-substituted quinoline intermediates, followed by functionalization to introduce the hydroxyl group at the 8-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Pyridine-substituted quinoline derivatives.

Scientific Research Applications

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-ylamino)propan-2-ol: Similar structure but with a different core scaffold.

    2-(Benzo[d][1,3]dioxol-5-yl)-6-(pyridin-2-ylamino)pyridine: Contains a pyridine core instead of a quinoline core.

Uniqueness

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its combination of a quinoline core, benzo[d][1,3]dioxole moiety, and pyridine ring, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22-16(8-6-14-4-3-11-24-21(14)22)20(25-19-5-1-2-10-23-19)15-7-9-17-18(12-15)28-13-27-17/h1-12,20,26H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWXEBHNKXLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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